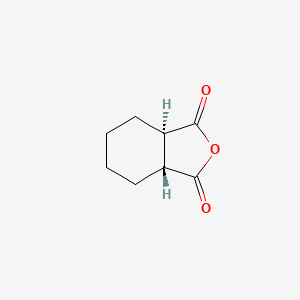

trans-Hexahydroisobenzofuran-1,3-dione

Vue d'ensemble

Description

trans-Hexahydroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol . . This compound is a stereoisomer of cis-cyclohexane-1,2-dicarboxylic anhydride . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydroisobenzofuran-1,3-dione can be achieved through the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require the use of organic solvents or metal catalysts . The reaction conditions involve the use of subcritical water, which is liquid water under pressure at temperatures between 100°C and 374°C . The oxidation process can be further enhanced by the addition of hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidation processes using molecular oxygen and hydrogen peroxide in subcritical water . The use of subcritical water as a reaction medium offers advantages such as reduced environmental impact and cost-effectiveness .

Analyse Des Réactions Chimiques

General Reaction Mechanisms

The chemical reactivity of trans-Hexahydroisobenzofuran-1,3-dione is influenced by its structure, allowing it to participate in multiple reaction pathways. The primary reactions include:

-

Diels-Alder Reactions : This compound can act as a diene or dienophile in cycloaddition reactions, leading to the formation of complex cyclic structures.

-

Nucleophilic Additions : The carbonyl groups present in the structure can undergo nucleophilic attack, facilitating the formation of various derivatives.

Specific Reaction Pathways

Recent studies have explored the reaction mechanisms of this compound in detail using computational methods such as Density Functional Theory (DFT). Notable findings include:

-

Multi-channel Reaction Mechanisms : A study investigated the reaction between (2E,4E)-6-hydroxyhexa-2,4-dien-1-ylium and furan-2,5-dione, revealing four distinct reaction pathways leading to different products. The major pathway resulted in the formation of (3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydroisobenzofuran-4-carboxylic acid .

-

Activation Energies : The activation energies for these pathways were calculated using DFT methods. For instance:

Comparative Analysis of Reaction Mechanisms

The following table summarizes the activation energies and relative reactivity of different reaction channels involving this compound:

| Reaction Channel | Product | Activation Energy (kJ/mol) |

|---|---|---|

| Channel 1 | P1 | 206.77 |

| Channel 2 | P2 | 210.74 |

| Channel 3 | P3 | 127.17 |

| Channel 4 | P4 | 133.59 |

This data indicates that pathways leading to products P3 and P4 are more favorable due to their lower activation energies.

Research Findings and Implications

Research on this compound highlights its potential applications in organic synthesis and materials science due to its versatile reactivity profile. The ability to undergo various transformations makes it an attractive target for developing new compounds with desired properties.

Applications De Recherche Scientifique

Organic Synthesis

trans-Hexahydroisobenzofuran-1,3-dione serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo multiple types of chemical reactions facilitates the development of new compounds with desired properties.

Biological Studies

The compound's structural similarity to biologically active molecules makes it a candidate for studying various biological pathways. Research has indicated potential applications in medicinal chemistry where it may act as a precursor for drug synthesis . For instance, derivatives of this compound have shown promise in cytotoxicity studies against cancer cell lines, indicating its potential role in cancer therapy .

Pharmaceutical Applications

The compound is being explored for its potential pharmaceutical applications due to its diverse biological activities. It may serve as an intermediate in the synthesis of new therapeutic agents targeting specific diseases .

Polymer Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its role as a curing agent enhances the mechanical properties and stability of epoxy resins used in coatings and adhesives .

Coating and Adhesives

The compound is employed in formulating coatings that require durability and resistance to environmental degradation. Its incorporation into adhesive formulations improves adhesion properties and thermal stability .

Case Studies

Mécanisme D'action

The mechanism of action of trans-Hexahydroisobenzofuran-1,3-dione involves its reactivity with various chemical reagents. For example, during oxidation, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . The diketone formed can be further attacked by hydrogen peroxide to form a lactone via the Baeyer–Villiger reaction . These reactions highlight the compound’s ability to undergo transformations that are useful in synthetic chemistry.

Comparaison Avec Des Composés Similaires

- cis-Cyclohexane-1,2-dicarboxylic anhydride

- Hexahydro-2-benzofuran-1,3-dione

Comparison: trans-Hexahydroisobenzofuran-1,3-dione is unique due to its trans configuration, which affects its chemical reactivity and physical properties compared to its cis isomer . The trans configuration may result in different stereochemical outcomes in reactions, making it a valuable compound in stereoselective synthesis .

Activité Biologique

trans-Hexahydroisobenzofuran-1,3-dione (also known as hexahydroisobenzofuran-1,3-dione) is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It is structurally characterized by a bicyclic framework that contributes to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells .

3. Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound. The compound demonstrated significant free radical scavenging activity in various assays, suggesting its role in mitigating oxidative stress-related damage in biological systems .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Scavenging Free Radicals : Its chemical structure allows it to interact with reactive oxygen species (ROS), effectively neutralizing them and reducing cellular oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed an MIC value of 32 μg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), this compound exhibited IC50 values ranging from 20 to 50 μM over 48 hours. The compound's ability to induce cell cycle arrest at the G2/M phase was confirmed through flow cytometry analysis .

Propriétés

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449118 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71749-03-6, 14166-21-3 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.